molecular formula C10H18O2 B1204037 Fencholic acid CAS No. 512-77-6

Fencholic acid

カタログ番号: B1204037
CAS番号: 512-77-6
分子量: 170.25 g/mol
InChIキー: IBDVYGIGYPWWBX-WCBMZHEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fencholic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing fencholic acid in laboratory settings?

this compound synthesis typically involves cyclization and carboxylation of precursor compounds, such as terpenoid derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermal properties (e.g., melting point) are determined via differential scanning calorimetry (DSC), with reported values ranging between 380–400 K . Experimental protocols should follow guidelines for reproducibility, including reagent sourcing details and validation against established reference data .

Q. How do researchers validate the purity of this compound in experimental samples?

Purity validation combines chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques. For example, HPLC retention times are compared to certified standards, while NMR spectra should lack extraneous peaks indicative of impurities. Quantitative analysis via titration or calibration curves ensures ≥95% purity for most pharmacological studies. Documentation must specify batch-specific variability and storage conditions to avoid degradation .

Q. What thermodynamic properties of this compound are critical for stability studies?

Key properties include sublimation enthalpy (ΔHsub), vaporization enthalpy (ΔHvap), and melting point. Reported ΔHsub values for this compound range from 90–110 kJ/mol, with a melting point of ~390 K. These parameters inform storage protocols (e.g., temperature-controlled environments) and compatibility with solvent systems in formulation studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved across studies?

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or sample preparation. A systematic review should:

  • Compare methodologies (e.g., cell lines, dosage regimes).
  • Analyze solvent effects (e.g., dimethyl sulfoxide vs. aqueous solutions).
  • Control for purity thresholds (≥95% vs. lower grades). Meta-analyses and dose-response curve standardization are recommended to reconcile contradictions .

Q. What advanced techniques are used to study this compound’s interaction with biological membranes?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities and thermodynamic parameters (ΔG, ΔH). Molecular dynamics simulations model lipid bilayer interactions, while fluorescence anisotropy assesses membrane fluidity changes. These methods require rigorous controls, such as using phospholipid vesicles with defined compositions to mimic physiological conditions .

Q. How can researchers design experiments to investigate this compound’s role in multi-component systems (e.g., synergistic effects with other bioactive compounds)?

A factorial design approach is optimal:

  • Vary concentrations of this compound and co-compounds (e.g., antioxidants).
  • Measure outcomes (e.g., enzymatic inhibition, oxidative stress markers) using ANOVA for interaction effects.
  • Validate synergism via isobolographic analysis or Chou-Talalay combination indices. Ensure replication across biological replicates to account for variability .

Q. What strategies address reproducibility challenges in this compound research?

  • Protocol standardization : Publish detailed methods, including instrument calibration and raw data repositories.
  • Inter-laboratory validation : Collaborative studies using shared reference samples.
  • Negative controls : Include solvent-only and compound-free assays to isolate this compound-specific effects. These steps align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. Data Analysis & Reporting Standards

Q. How should researchers statistically analyze dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R<sup>2</sup>, RMSE). For non-monotonic responses, segmented regression or Bayesian hierarchical models are advised. Raw datasets must be archived with metadata (e.g., sample size, experimental conditions) .

Q. What are the best practices for visualizing this compound’s structural and functional data?

  • Structural data : Use ChemDraw for 2D/3D representations; include crystallographic data (if available).
  • Functional data : Heatmaps for omics datasets, Kaplan-Meier curves for survival studies.
  • Thermodynamic data : Phase diagrams or van’t Hoff plots for enthalpy-driven processes. All figures must adhere to journal-specific guidelines (e.g., RSC’s color contrast rules) .

特性

CAS番号

512-77-6

分子式

C10H18O2

分子量

170.25 g/mol

IUPAC名

(1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-,10+/m0/s1

InChIキー

IBDVYGIGYPWWBX-WCBMZHEXSA-N

SMILES

CC(C)C1CCC(C1)(C)C(=O)O

異性体SMILES

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)O

正規SMILES

CC(C)C1CCC(C1)(C)C(=O)O

Key on ui other cas no.

512-77-6

同義語

3-isopropyl-1-methylcyclopentanecarboxylic acid
fencholic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。